molecular formula C21H20BrN3O3 B2898521 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034512-50-8

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2898521
CAS RN: 2034512-50-8
M. Wt: 442.313
InChI Key: XKMZHVOAFYRJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as BPIP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BPIP is a small molecule inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex responsible for regulating calcium uptake in mitochondria.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with theHypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia .

Mode of Action

Similar compounds have been found to induce the expression ofHIF-1α protein and the downstream target gene p21 . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in gene expression .

Biochemical Pathways

The compound appears to affect the HIF-1 pathway . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

Similar compounds have been designed and synthesized guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The compound appears to have significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can increase the expression of HIF, which can either promote the development of tumors or inhibit tumor growth and development .

Advantages and Limitations for Lab Experiments

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have a high specificity for the MCU complex, which makes it a useful tool for studying mitochondrial calcium signaling. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, this compound has been shown to have some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of this compound and its effects on mitochondrial calcium signaling. Another area of research is to investigate the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases and ischemia-reperfusion injury. Additionally, there is a need for the development of more potent and selective inhibitors of the MCU complex, which could lead to new therapeutic options for mitochondrial dysfunction.

Synthesis Methods

The synthesis of 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves the reaction of 2-bromobenzoyl chloride with piperidine to form 1-(2-bromobenzoyl)piperidine. This intermediate is then reacted with 3-phenylimidazolidine-2,4-dione to form this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of mitochondrial calcium signaling. This compound has been shown to inhibit the MCU complex, which leads to a decrease in mitochondrial calcium uptake. This inhibition has been shown to have a protective effect in various models of mitochondrial dysfunction, including ischemia-reperfusion injury and neurodegenerative diseases.

properties

IUPAC Name

1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c22-18-9-5-4-8-17(18)20(27)23-12-10-15(11-13-23)24-14-19(26)25(21(24)28)16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZHVOAFYRJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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